molecular formula C8H8BrF B1302592 2-Fluorophenethyl bromide CAS No. 91319-54-9

2-Fluorophenethyl bromide

Cat. No. B1302592
CAS RN: 91319-54-9
M. Wt: 203.05 g/mol
InChI Key: FQGDFWIQBCQXPS-UHFFFAOYSA-N
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Description

2-Fluorophenethyl bromide is a chemical compound with the empirical formula C8H8BrF. It has a molecular weight of 203.05 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of 2-Fluorophenethyl bromide involves a reaction with the reactants OCCc1ccccc1F and O=S(=O)(O)O. The reaction results in the formation of the product Fc1ccccc1CCBr.


Molecular Structure Analysis

The linear formula of 2-Fluorophenethyl bromide is FC6H4CH2CH2Br . The InChI key is FQGDFWIQBCQXPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluorophenethyl bromide has a boiling point of 73-75 °C/20 mmHg and a density of 1.4458 g/mL at 25 °C . Its refractive index is n20/D 1.5340 .

Scientific Research Applications

Fluorescence Sensing

2-Fluorophenethyl bromide is utilized in the development of fluorescence-based sensors. For instance, a study by Hirai et al. (2016) explored the creation of bromide salts for sensing fluoride ions in water. This research demonstrates the potential of using derivatives of 2-Fluorophenethyl bromide in environmental monitoring and analytical chemistry (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

Organic Chemistry Education

Baar (2018) describes an organic chemistry laboratory experiment where students optimize the reaction conditions for Williamson ether synthesis using 2-Fluorophenethyl bromide. This educational approach provides students with practical experience in organic synthesis and reaction optimization (Baar, 2018).

Pharmaceutical Research

Gomzina et al. (2007) discuss the use of a related compound, 2-[18F]fluoroethyl bromide, in the synthesis of a radiotracer for PET diagnostics of brain tumors. This application highlights the relevance of fluorinated compounds like 2-Fluorophenethyl bromide in developing diagnostic tools for medical imaging (Gomzina, Vasil'ev, & Krasikova, 2007).

Chemical Synthesis

Leroux, Mangano, and Schlosser (2005) explored the reactivity of 1-fluoro-2-(triethylsilyl)naphthalene, a derivative of 2-Fluorophenethyl bromide, in base-mediated reactions. Their research contributes to the understanding of the chemical behavior of fluorinated compounds in organic synthesis (Leroux, Mangano, & Schlosser, 2005).

Safety And Hazards

2-Fluorophenethyl bromide is classified as a combustible liquid and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation . In case of swallowing, it is advised to call a poison center or doctor .

properties

IUPAC Name

1-(2-bromoethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDFWIQBCQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373660
Record name 2-Fluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenethyl bromide

CAS RN

91319-54-9
Record name 2-Fluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-2-fluoro-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of aqueous hydrobromic acid (48%, 360 mL) and concentrated sulfuric acid (103.6 mL) at room temperature was added dropwise 2-(2-fluorophenyl)ethanol (250 g, 1.78 mol, Aldrich). The reaction mixture was refluxed for 7 h, poured onto 600 ml of ice and the mixture was extracted with diethyl ether. The diethyl ether extracts were washed successively with saturated sodium carbonate and brine. The organic phase was dried (MgSO4) and concentrated in vacuo to give 359.9 g (99%) of 2-(2-fluorophenyl)-ethylbromide as a brown oil. This product was used without further purification. NMR (CDCl3 : d 7.6-6.9 (m. 4H, ArH), 3.6 (t, 2H CH2), 3.2 (t, 2H, CH2).
Quantity
360 mL
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reactant
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103.6 mL
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reactant
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250 g
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reactant
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[Compound]
Name
ice
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50 g 2-(2-fluorophenyl)ethanol, 19 ml concentrated sulfuric acid and 58 ml aqueous hydrobromic acid (47 per cent by weight) were heated at 100° C. overnight in a high-grade steel autoclave. After cooling, the mixture was diluted with 500 ml water and extracted twice with 250 ml methylene chloride each time, the combined extracts were dried over potassium carbonate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. 61.8 g 1-(2-bromoethyl)-2-fluorobenzene were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
58 mL
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reactant
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Name
steel
Quantity
0 (± 1) mol
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reactant
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Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DR Hwang, AL Feliu, AP Wolf… - Journal of Labelled …, 1986 - Wiley Online Library
… (1) vith 2-fluorophenethyl bromide (2). Anticipating the time constraints imposed by the 110 min half-life of fluorine-18, a synthetic strategy for Abased on the use of a more reactive …
N Gilbert, RE Mewis, OB Sutcliffe - Forensic Chemistry, 2021 - Elsevier
… Sequential Boc deprotection, alkylation with 2-fluorophenethyl bromide and salt formation with HCl gave target compound (6) in 53% overall yield from (14). Finally, synthesis of 3-…
ST Nguyen, SM Kwasny, X Ding, SC Cardinale… - Bioorganic & medicinal …, 2015 - Elsevier
… ; 3-bromopropionitrile; 2-methoxyphenethyl bromide; 3-methoxyphenethyl bromide; 4-methoxyphenethyl bromide; 3,4-dimethoxyphenethyl bromide; 2-fluorophenethyl bromide; 3-…
SY Lee, LW Hsin, MJ Su, CC ChangChien… - Pharmacological …, 2019 - Elsevier
… The initial compound was reacted with 2-fluorophenethyl bromide, and NaBH 4 reduction of the reactants yielded N-substituted tetrahydroisoquinolin-7-ols. The compound was then …
S Chang - 1975 - ir.library.oregonstate.edu
Redacted for privacy Page 1 AN ABSTRACT OF THE THESIS OF SUAE-CHEN CHANG (Name of student) for the degree in CHEMISTRY presented on (Major department) MASTER OF …
Number of citations: 0 ir.library.oregonstate.edu
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of medicinal …, 2020 - ACS Publications
… Compound 17 (Table 1) was prepared from compound 9-1 (where R 2 = Me, R 2′ = H) by direct Boc-deprotection followed by N-alkylation with 2-fluorophenethyl bromide as described …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk

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